molecular formula C22H29N5O B5092402 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

Numéro de catalogue B5092402
Poids moléculaire: 379.5 g/mol
Clé InChI: JJRXQPXUUHAQIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized in 2006 by Pfizer Oncology and has since been studied for its potential applications in cancer therapy.

Mécanisme D'action

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to a decrease in downstream signaling pathways that promote cell growth, survival, migration, and invasion.
Biochemical and Physiological Effects:
6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and modulates the tumor microenvironment. 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.

Orientations Futures

There are several potential future directions for research on 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of interest is the identification of biomarkers that can predict response to 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide and other c-Met inhibitors. Additionally, there is interest in exploring the use of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other anticancer agents, as well as in the development of novel drug delivery systems to improve its bioavailability.

Méthodes De Synthèse

The synthesis of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(cyclopropylmethyl)-1-piperazinecarboxylic acid with 3-(2-pyridinyl)propylamine to form the intermediate, which is then converted to 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide through a series of additional reactions.

Applications De Recherche Scientifique

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to have synergistic effects when combined with other anticancer agents. 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process.

Propriétés

IUPAC Name

6-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(24-11-3-5-20-4-1-2-10-23-20)19-8-9-21(25-16-19)27-14-12-26(13-15-27)17-18-6-7-18/h1-2,4,8-10,16,18H,3,5-7,11-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXQPXUUHAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.